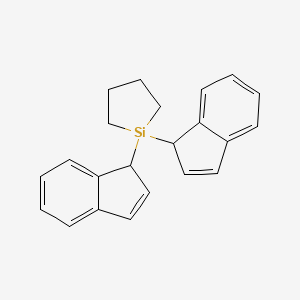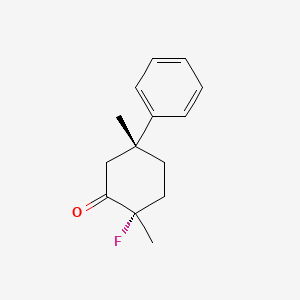
Cyclohexanone, 2-fluoro-2,5-dimethyl-5-phenyl-, (2S,5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 2-fluoro-2,5-dimethyl-5-phenyl-, (2S,5R)- is a complex organic compound with a unique structure It contains a cyclohexanone ring substituted with fluorine, methyl, and phenyl groups The stereochemistry of this compound is specified by the (2S,5R) configuration, indicating the spatial arrangement of its substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-fluoro-2,5-dimethyl-5-phenyl-, (2S,5R)- can be achieved through several synthetic routes. One common method involves the fluorination of a pre-synthesized cyclohexanone derivative. The reaction typically requires a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure regioselectivity and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and maintain the necessary reaction conditions. The process must be optimized for yield and purity, often involving multiple purification steps such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 2-fluoro-2,5-dimethyl-5-phenyl-, (2S,5R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Cyclohexanone, 2-fluoro-2,5-dimethyl-5-phenyl-, (2S,5R)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of Cyclohexanone, 2-fluoro-2,5-dimethyl-5-phenyl-, (2S,5R)- involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can influence the compound’s reactivity and binding affinity, while the stereochemistry plays a crucial role in its biological activity. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent cellular responses.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone, 2,5-dimethyl-: Lacks the fluorine and phenyl groups, resulting in different chemical and biological properties.
Cyclohexanone, 2-fluoro-: Contains the fluorine atom but lacks the additional methyl and phenyl groups.
Cyclohexanone, 2,5-dimethyl-5-phenyl-: Similar structure but without the fluorine atom.
Uniqueness
Cyclohexanone, 2-fluoro-2,5-dimethyl-5-phenyl-, (2S,5R)- is unique due to its specific combination of substituents and stereochemistry. The presence of the fluorine atom and the (2S,5R) configuration contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
359702-57-1 |
|---|---|
Molecular Formula |
C14H17FO |
Molecular Weight |
220.28 g/mol |
IUPAC Name |
(2S,5R)-2-fluoro-2,5-dimethyl-5-phenylcyclohexan-1-one |
InChI |
InChI=1S/C14H17FO/c1-13(11-6-4-3-5-7-11)8-9-14(2,15)12(16)10-13/h3-7H,8-10H2,1-2H3/t13-,14+/m1/s1 |
InChI Key |
QJKYEYVJDMGLEK-KGLIPLIRSA-N |
Isomeric SMILES |
C[C@]1(CC[C@](C(=O)C1)(C)F)C2=CC=CC=C2 |
Canonical SMILES |
CC1(CCC(C(=O)C1)(C)F)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


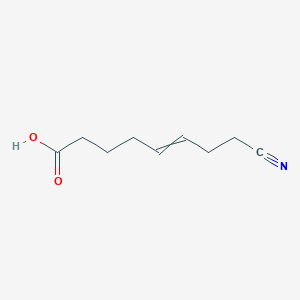
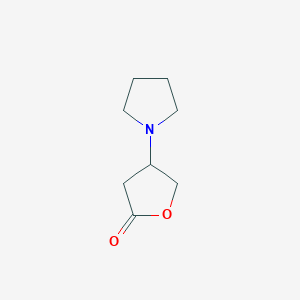
![Tantalum(5+) pentakis[(trimethylsilyl)methanide]](/img/structure/B14260133.png)
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(ethoxyimino)-,1,1-dimethylethyl ester](/img/structure/B14260134.png)
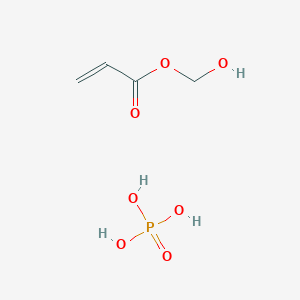

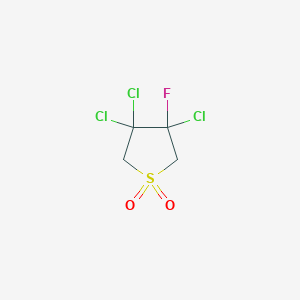
![3-Phenyl-5-[(E)-phenyldiazenyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14260158.png)
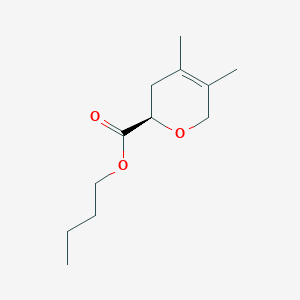
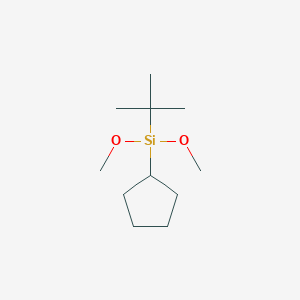
![N,N'-(Propane-1,3-diyl)bis{N-[2-(dimethylamino)ethyl]propanamide}](/img/structure/B14260205.png)
![(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B14260213.png)

